Free N–H Barbituric Acid Moiety Is Required for Plk1 PBD Binding Affinity
In a published Plk1 PBD inhibitor SAR study, compound 4a—which bears the identical unsubstituted 2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene core present in the target compound—exhibited an IC₅₀ of 32.17 μM against Plk1 PBD. By contrast, its N1,N3-dimethyl analog (corresponding to the 1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin scaffold found in CAS 374921-62-7) displayed no detectable Plk1 PBD inhibition [1]. This demonstrates that the two free N–H groups are essential for target engagement; their methylation completely abrogates activity.
| Evidence Dimension | Plk1 PBD inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 32.17 μM (compound 4a, sharing the identical unsubstituted barbituric acid core) [1] |
| Comparator Or Baseline | N1,N3-dimethyl analog: no inhibition detected at concentrations tested [1] |
| Quantified Difference | >32.17 μM difference in IC₅₀; activity abolished upon N-methylation |
| Conditions | In vitro fluorescence polarization assay using recombinant Plk1 PBD protein; compounds tested at multiple concentrations [1] |
Why This Matters
This directly links the unsubstituted barbituric acid pharmacophore to target engagement, meaning the target compound retains the active warhead while the commercially available dimethyl analog (CAS 374921-62-7) is inactive for this application.
- [1] Gunasekaran, P.; Yim, M. S.; Ahn, M.; Soung, N.-K.; Park, J.-E.; Kim, J.; Bang, G.; Shin, S. C.; Choi, J.; Kim, M.; et al. Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models. J. Med. Chem. 2021, 64 (3), 1505–1524. https://doi.org/10.1021/acs.jmedchem.0c01451. View Source
